Cas no 2097985-58-3 (3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide)
3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
- 5-pyrazin-2-yl-1H-pyrazole-4-carboximidamide
- 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
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- Inchi: 1S/C8H8N6/c9-8(10)5-3-13-14-7(5)6-4-11-1-2-12-6/h1-4H,(H3,9,10)(H,13,14)
- InChI Key: WHRKXQJPGHQQNC-UHFFFAOYSA-N
- SMILES: N1C(C2C=NC=CN=2)=C(C(=N)N)C=N1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 218
- XLogP3: -1.3
- Topological Polar Surface Area: 104
3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P220951-100mg |
3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P220951-500mg |
3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 500mg |
$ 550.00 | 2022-06-03 | ||
| TRC | P220951-1g |
3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 1g |
$ 865.00 | 2022-06-03 | ||
| Life Chemicals | F2198-5020-0.25g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F2198-5020-0.5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F2198-5020-1g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F2198-5020-2.5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F2198-5020-5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F2198-5020-10g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide |
2097985-58-3 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
Professional Introduction to Compound with CAS No. 2097985-58-3 and Product Name: 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
The compound with the CAS number 2097985-58-3 and the product name 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazinyl and pyrazolyl moieties, has garnered considerable attention due to its unique structural features and potential biological activities. The presence of a carboximidamide functional group further enhances its versatility, making it a valuable scaffold for the development of novel therapeutic agents.
Recent studies have highlighted the importance of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide in the design of molecules targeting various pathological conditions. Its dual pharmacophoric properties have been exploited in the development of inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The pyrazinyl ring, known for its ability to modulate enzyme activity, interacts favorably with target proteins, thereby enhancing binding affinity and efficacy.
Moreover, the carboximidamide moiety has been shown to contribute to the compound's stability and bioavailability, making it an attractive candidate for further pharmacological exploration. In vitro studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and analgesic effects, suggesting their potential use in treating chronic inflammatory disorders and pain management.
The structural motif of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide has also been investigated for its antimicrobial properties. Research indicates that modifications at the pyrazolyl ring can significantly alter the compound's spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum efficacy makes it a promising candidate for developing new antibiotics or antifungal agents to combat multidrug-resistant pathogens.
In addition to its biological activities, the compound's chemical properties have been thoroughly analyzed. Its high solubility in polar solvents and stability under various pH conditions make it suitable for formulation into diverse pharmaceutical forms. Advanced computational methods have been employed to predict its metabolic pathways and potential side effects, providing valuable insights for drug development.
The synthesis of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide has been optimized using state-of-the-art synthetic techniques, ensuring high yield and purity. The use of transition metal catalysis has enabled efficient functionalization at multiple sites within the molecule, allowing for rapid diversification of the scaffold. This synthetic flexibility is crucial for generating a library of derivatives with tailored biological properties.
Preclinical studies have begun to explore the pharmacokinetic profile of this compound, revealing favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings support its potential as a lead compound for further clinical development. The compound's ability to cross the blood-brain barrier has also been noted, opening avenues for treating central nervous system disorders.
The integration of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide into drug discovery pipelines is part of a broader effort to develop next-generation therapeutics based on heterocyclic chemistry. The success of this compound underscores the importance of structural innovation in addressing unmet medical needs. As research progresses, additional derivatives are being designed to enhance potency, selectivity, and safety profiles.
The collaboration between academic researchers and industry scientists has been instrumental in advancing the understanding and application of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide. This interdisciplinary approach has led to novel insights into molecular interactions and disease mechanisms, paving the way for targeted therapies with minimal side effects.
In conclusion, 3-(Pyrazin-2-yl)-1H-pyrazole-4-carboximidamide represents a significant contribution to modern medicinal chemistry. Its unique structural features and versatile biological activities make it a promising candidate for further development into therapeutic agents. As ongoing research continues to uncover new applications for this compound, it is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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